Home > Products > Screening Compounds P104787 > 2-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOIC ACID
2-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOIC ACID -

2-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOIC ACID

Catalog Number: EVT-4432037
CAS Number:
Molecular Formula: C23H24N2O6
Molecular Weight: 424.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

CPPHA (N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide)

    Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, ]. It exhibits no agonist activity on its own but enhances the effects of mGluR5 agonists like glutamate, quisqualate, and DHPG [, ]. CPPHA achieves this potentiation by binding to a novel allosteric site on mGluR5, distinct from the well-known MPEP binding site [, ]. This unique binding profile distinguishes CPPHA from other mGluR5 PAMs and makes it a valuable tool for studying mGluR5 signaling.

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

    Compound Description: VU-29 is another potent positive allosteric modulator of mGluR5 []. This compound exhibits selectivity for mGluR5 over mGluR1 and exerts its effects by binding to the MPEP allosteric site on the receptor []. The high potency of VU-29 makes it suitable for functional studies in native systems, providing a valuable tool for understanding mGluR5 pharmacology.

3,3′-Difluorobenzaldazine (DFB)

NCFP (N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide)

    Compound Description: NCFP is a potent and efficacious mGlu5 PAM derived from the CPPHA series []. It demonstrates improved mGlu5 subtype selectivity compared to CPPHA, making it more suitable for CNS studies []. Interestingly, NCFP does not potentiate mGluR5-mediated responses involved in hippocampal synaptic plasticity, differentiating it from MPEP site PAMs []. This unique characteristic suggests that mGlu5 PAMs, while sharing some common effects, can induce distinct physiological responses in the CNS, highlighting the potential for developing targeted therapies.

VU0001850 and VU0040237

    Compound Description: These compounds represent a novel benzamide scaffold identified through high-throughput screening as mGlu5 PAMs []. They exhibit potent activity, with VU0001850 displaying an EC50 of 1.3 μM and VU0040237 exhibiting an EC50 of 350 nM []. These compounds, like CPPHA, do not appear to bind at the MPEP allosteric site [].

VU0357121 and VU0365396

    Compound Description: Through iterative parallel synthesis based on the VU0001850 and VU0040237 scaffold, VU0357121 was developed, showcasing even greater potency as an mGlu5 PAM with an EC50 of 33 nM []. Furthermore, this exploration also led to the discovery of VU0365396, the first non-MPEP site neutral allosteric ligand []. Mutagenesis studies suggest that VU0357121 and related analogues bind to a distinct allosteric site on mGlu5, different from both CPPHA and MPEP sites [].

Properties

Product Name

2-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOIC ACID

IUPAC Name

2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C23H24N2O6/c26-16-11-9-15(10-12-16)14-19(23(30)31)24-20(27)8-2-1-5-13-25-21(28)17-6-3-4-7-18(17)22(25)29/h3-4,6-7,9-12,19,26H,1-2,5,8,13-14H2,(H,24,27)(H,30,31)

InChI Key

HAJIDBIINNOEFT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.